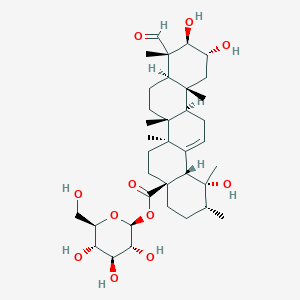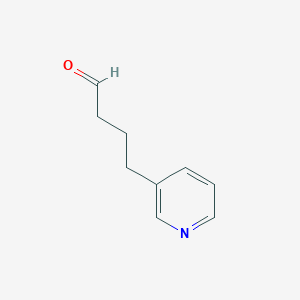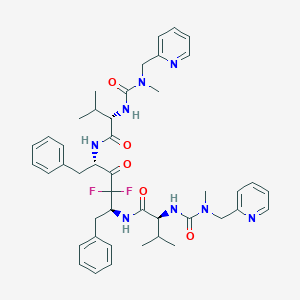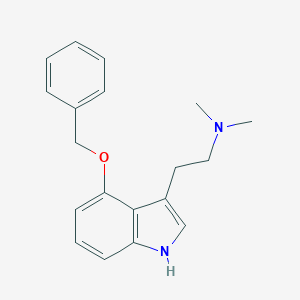
O-Benzyl Psilocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl Psilocin is a form of the hallucinogenic drug psilocybin . Psilocybin and other related substances are classified as indole alkaloids, which are synthesized by the enzyme tryptophan decarboxylase .
Synthesis Analysis
The synthetic route to psilocybin relies on synthesizing psilocin from the starting material, 4-hydroxyindole, and later converting psilocin into psilocybin by phosphorylation . The synthesis of psilocybin has been challenging because of the labile nature of the phosphorylation dibenzyl ester reagent and related intermediates .Molecular Structure Analysis
O-Benzyl Psilocin contains a total of 46 bond(s); 24 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrole(s) .Chemical Reactions Analysis
The most troublesome step in the synthesis of psilocybin is the last, the phosphorylation of psilocin. In the original synthesis by Hofmann et al., the phosphorylation step was accomplished using O,O-dibenzylphosphoryl chloride, an unstable reagent that was used without purification as a solution in carbon tetrachloride .Physical And Chemical Properties Analysis
O-Benzyl Psilocin has a chemical formula of C18H22N2O. Its molecular weight is 282.38 g/mol. The compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.Applications De Recherche Scientifique
Psychedelic Research and Therapy
O-Benzyl Psilocin, like its parent compound psilocin, has been studied for its potential therapeutic effects on mental health conditions. Research suggests that it may have antidepressant and anxiolytic properties. Clinical trials have explored its use in treating depression, anxiety, and post-traumatic stress disorder (PTSD) .
Neuroplasticity and Cognitive Enhancement
Psychedelics, including O-Benzyl Psilocin, have been investigated for their impact on neuroplasticity—the brain’s ability to reorganize and adapt. Some studies suggest that these compounds may enhance neuroplasticity, potentially improving cognitive function and creativity .
Neuroscientific Studies
Researchers use O-Benzyl Psilocin to investigate brain function and connectivity. Functional magnetic resonance imaging (fMRI) studies have explored how it affects brain networks, revealing insights into consciousness, perception, and altered states of mind .
Neuropharmacology and Receptor Binding
Understanding the pharmacology of O-Benzyl Psilocin involves studying its interactions with serotonin receptors (particularly the 5-HT2A receptor). These investigations help elucidate its mechanism of action and potential therapeutic targets .
Drug Development and Optimization
Scientists explore O-Benzyl Psilocin as a lead compound for developing novel psychedelics with improved safety profiles and therapeutic efficacy. Modifications to its structure may yield derivatives with desirable properties .
Chemical Synthesis and Process Optimization
Efficient synthetic routes to O-Benzyl Psilocin are essential for research and potential therapeutic applications. .
Ethnobotanical and Historical Context
Understanding the cultural and historical use of O-Benzyl Psilocin provides context for its modern research. Ethnobotanists explore its role in traditional rituals and healing practices .
Safety and Risk Assessment
Researchers investigate the safety profile of O-Benzyl Psilocin, assessing potential adverse effects, drug interactions, and long-term consequences. These studies inform responsible use and guide clinical protocols .
Mécanisme D'action
Target of Action
O-Benzyl Psilocin, like its parent compound psilocybin, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and perception .
Mode of Action
The compound interacts with its targets by acting as a partial agonist at the 5-HT2A serotonin receptor . This interaction influences neurotransmitter systems, leading to changes in perception and cognition .
Biochemical Pathways
Upon ingestion, psilocybin is rapidly dephosphorylated to psilocin . Psilocin then interacts with serotonin receptors, notably the 5-HT2A receptor, influencing neurotransmitter systems . This interaction promotes anti-inflammatory responses and neuroplasticity , affecting various biochemical pathways and their downstream effects.
Pharmacokinetics
Psilocybin is rapidly metabolized into psilocin, which readily enters the systemic circulation . The elimination half-life of psilocin is approximately 1.4 to 1.8 hours . Less than 2% of psilocin in plasma is excreted in urine in its original form , suggesting minimal renal elimination and a broad distribution in the body.
Result of Action
The molecular and cellular effects of O-Benzyl Psilocin’s action are profound. It induces molecular and cellular adaptations related to neuroplasticity . These adaptations include changes in the expression of plasticity-related genes and proteins, such as Brain-Derived Neurotrophic Factor (BDNF), resulting in altered neuroplasticity . These changes may underlie the compound’s observed psychoactive effects .
Action Environment
The action, efficacy, and stability of O-Benzyl Psilocin can be influenced by various environmental factors. For instance, the enzymatic breakdown of psilocin glucuronide metabolite during analysis can prolong the window of detection for psilocin . .
Safety and Hazards
Orientations Futures
Psilocybin has shown therapeutic benefits for the treatment of numerous psychiatric conditions. Despite positive clinical end points targeting depression and anxiety, the mechanism(s) that may be responsible for the antidepressant effects of psilocybin remain contested . Future research directions for psilocybin-based therapies are being explored .
Propriétés
IUPAC Name |
N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHERKDDDEMCCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543983 |
Source


|
| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl Psilocin | |
CAS RN |
28383-23-5 |
Source


|
| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

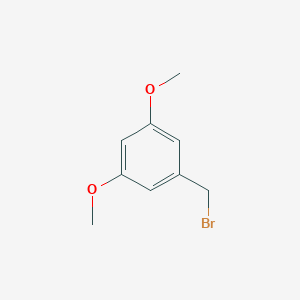





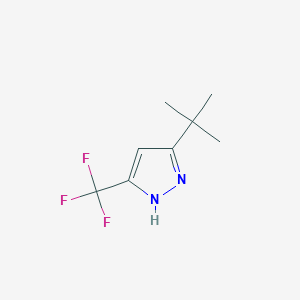
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)

